3-Chlorobenzoylacetic acid
Overview
Description
3-Chlorobenzoylacetic acid: is an organic compound with the molecular formula C9H7ClO3 It is a derivative of benzoylacetic acid, where a chlorine atom is substituted at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorobenzoylacetic acid typically involves the chlorination of benzoylacetic acid. One common method is the Friedel-Crafts acylation reaction, where benzoylacetic acid reacts with thionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_9\text{H}_8\text{O}_3 + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_7\text{ClO}_3 + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chlorobenzoylacetic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are often employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products Formed:
Oxidation: 3-Chlorobenzoic acid, 3-Chlorobenzophenone.
Reduction: 3-Chlorobenzyl alcohol, 3-Chlorotoluene.
Substitution: Various substituted benzoylacetic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Chlorobenzoylacetic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: The compound is investigated for its potential therapeutic properties. Derivatives of this compound are explored for their anti-inflammatory, analgesic, and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives.
Mechanism of Action
The mechanism of action of 3-Chlorobenzoylacetic acid involves its interaction with specific molecular targets. In enzymatic reactions, it can act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can alter the metabolic pathways and affect the overall biochemical processes.
Comparison with Similar Compounds
3-Chlorobenzoic acid: Similar in structure but lacks the acetic acid moiety.
3-Chlorobenzyl alcohol: Contains a hydroxyl group instead of the acetic acid moiety.
3-Chlorotoluene: Contains a methyl group instead of the acetic acid moiety.
Uniqueness: 3-Chlorobenzoylacetic acid is unique due to the presence of both the chlorine atom and the acetic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(3-chlorophenyl)-3-oxopropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAKKFUBVLXOCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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